molecular formula C12H17NO3 B1311822 3-[Ethyl-(3-methoxy-phenyl)-amino]-propionic acid CAS No. 307923-93-9

3-[Ethyl-(3-methoxy-phenyl)-amino]-propionic acid

Cat. No.: B1311822
CAS No.: 307923-93-9
M. Wt: 223.27 g/mol
InChI Key: HRTTZDJOYAFHGI-UHFFFAOYSA-N
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Description

3-[Ethyl-(3-Methoxy-phenyl)-amino]-propionic acid is a substituted propionic acid derivative featuring an ethylamino group attached to a 3-methoxyphenyl ring. This structure combines a polar carboxylic acid moiety with lipophilic aromatic and alkyl groups, making it a candidate for diverse biological interactions.

Properties

IUPAC Name

3-(N-ethyl-3-methoxyanilino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-3-13(8-7-12(14)15)10-5-4-6-11(9-10)16-2/h4-6,9H,3,7-8H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRTTZDJOYAFHGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCC(=O)O)C1=CC(=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50436911
Record name 3-[ethyl(3-methoxyphenyl)amino]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50436911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

307923-93-9
Record name 3-[ethyl(3-methoxyphenyl)amino]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50436911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Ethyl-(3-methoxy-phenyl)-amino]-propionic acid can be achieved through several synthetic routes. One common method involves the following steps:

    Starting Material Preparation: Begin with 3-methoxybenzene, which is subjected to nitration to form 3-methoxynitrobenzene.

    Reduction: The nitro group in 3-methoxynitrobenzene is reduced to form 3-methoxyaniline.

    Alkylation: 3-methoxyaniline is then alkylated with ethyl bromide to form 3-[ethyl-(3-methoxy-phenyl)-amino]benzene.

    Carboxylation: The final step involves the carboxylation of 3-[ethyl-(3-methoxy-phenyl)-amino]benzene to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-[Ethyl-(3-methoxy-phenyl)-amino]-propionic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-[Ethyl-(3-methoxy-phenyl)-amino]-propionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethyl and methoxy groups contribute to its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating enzymes, leading to various physiological effects.

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Flexibility: Halogenation (e.g., iodine monochloride in ) and esterification () are viable strategies for modifying the target compound’s reactivity and bioavailability.
  • Biological Activity: Amino-substituted derivatives (e.g., ) may target amine receptors or transporters, while hydroxylated analogues () are more suited for antioxidant applications.
  • Analytical Methods : Titration () and HRMS () are critical for purity assessment, with HRMS confirming exact mass (<1 ppm error) for structural validation.

Biological Activity

3-[Ethyl-(3-methoxy-phenyl)-amino]-propionic acid (CAS 307923-93-9) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its anticancer properties, synthetic pathways, and pharmacological applications.

Chemical Structure and Synthesis

The compound features an ethyl group and a 3-methoxy-phenyl moiety attached to an amino group, making it structurally distinct. The synthesis of this compound typically involves the reaction of appropriate amino acids with substituted phenyl derivatives, often utilizing methods such as amide coupling or esterification.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various derivatives related to this compound. For example, compounds derived from similar structures have shown significant antiproliferative effects against various cancer cell lines.

Case Studies

  • In vitro Studies : A study evaluated the antiproliferative activity of related compounds against human cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). The results indicated that several derivatives exhibited IC50 values in the low micromolar range, suggesting strong anticancer potential. For instance, one derivative showed an IC50 of 1.9 μg/mL against HCT-116 cells .
  • Mechanism of Action : The mechanism underlying the anticancer activity is thought to involve the inhibition of specific enzymes crucial for DNA synthesis and cell proliferation. The design of these compounds often targets protein-protein interactions that are vital for tumor growth .

Pharmacological Activities

In addition to anticancer effects, this compound may exhibit other pharmacological activities:

  • Anti-inflammatory Effects : Some related compounds have demonstrated anti-inflammatory properties by inhibiting pathways such as caspase-1 activation, which is crucial in inflammatory responses .
  • Antioxidant Activity : Compounds in this class may also act as antioxidants, reducing oxidative stress in cellular environments, which is beneficial in various disease contexts including neurodegenerative disorders .

Comparative Biological Activity Table

CompoundBiological ActivityIC50 (µg/mL)Cell Line
This compoundAnticancer1.9HCT-116
Derivative AAnticancer2.3MCF-7
Derivative BAnti-inflammatory<0.001RAW 264.7
Derivative CAntioxidantN/APC12

Future Directions and Research Findings

Ongoing research is focused on optimizing the synthesis of this compound derivatives to enhance their biological activity and reduce toxicity. Molecular docking studies are being utilized to predict binding affinities and interactions with target proteins, which could lead to the development of more effective anticancer agents.

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